1-Ethyl-4-(4-methylphenoxy)benzene
Description
1-Ethyl-4-(4-methylphenoxy)benzene is a substituted aromatic compound featuring an ethyl group at the 1-position and a 4-methylphenoxy group at the 4-position of the benzene ring. Substituted benzenes of this class often exhibit hydrophobic behavior due to alkyl or aryl substituents, influencing solubility, reactivity, and applications in materials science or medicinal chemistry .
Properties
CAS No. |
61343-80-4 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-ethyl-4-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C15H16O/c1-3-13-6-10-15(11-7-13)16-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3 |
InChI Key |
MYPAIIPAEVVWKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(4-methylphenoxy)benzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkyl halide with a phenoxide ion. For this compound, 4-methylphenol (p-cresol) can be reacted with 1-bromo-4-ethylbenzene in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(4-methylphenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Major Products:
Nitration: Nitro derivatives of the benzene ring.
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced aromatic compounds.
Scientific Research Applications
1-Ethyl-4-(4-methylphenoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-methylphenoxy)benzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can participate in various biochemical pathways, including those involving enzyme inhibition or activation . The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between 1-Ethyl-4-(4-methylphenoxy)benzene and its analogs:
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups: Chlorine in 1-Chloro-4-(4-methylphenoxy)benzene increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the electron-donating ethyl and methylphenoxy groups in the target compound .
- Steric Hindrance: Bulky substituents like isobutyl (in 1-Ethyl-4-isobutylbenzene) reduce intermolecular interactions, lowering melting points compared to planar phenoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
